molecular formula C18H16ClNO2S B11386817 3-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

3-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11386817
M. Wt: 345.8 g/mol
InChI Key: ORCKGUDHJHPRIQ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.

Scientific Research Applications

3-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific combination of furan and thiophene rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16ClNO2S/c1-13-7-9-23-17(13)12-20(11-16-6-3-8-22-16)18(21)14-4-2-5-15(19)10-14/h2-10H,11-12H2,1H3

InChI Key

ORCKGUDHJHPRIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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